molecular formula C32H28N2O2 B14941027 (1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14941027
M. Wt: 472.6 g/mol
InChI Key: UBSDTAUFGMQTCG-UHFFFAOYSA-N
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Description

(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of (1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other quinoline derivatives, pyrrole derivatives, and imine-containing compounds. These compounds share structural features but may differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C32H28N2O2

Molecular Weight

472.6 g/mol

IUPAC Name

9,11,11-trimethyl-3-(4-phenoxyphenyl)imino-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C32H28N2O2/c1-31(2)21-32(3,22-11-6-4-7-12-22)27-16-10-15-26-28(30(35)34(31)29(26)27)33-23-17-19-25(20-18-23)36-24-13-8-5-9-14-24/h4-20H,21H2,1-3H3

InChI Key

UBSDTAUFGMQTCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=O)C3=NC4=CC=C(C=C4)OC5=CC=CC=C5)(C)C6=CC=CC=C6)C

Origin of Product

United States

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